molecular formula C12H11N3O3 B14185094 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol CAS No. 920512-46-5

2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol

Katalognummer: B14185094
CAS-Nummer: 920512-46-5
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: ZKZZQLIIXMCTEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol is an organic compound that features a nitro group, a pyridin-2-yl group, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol typically involves the nitration of 5-{[(pyridin-2-yl)amino]methyl}phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, such as 5-{[(pyridin-2-yl)amino]methyl}phenol, followed by nitration. The reaction conditions are optimized to maximize yield and purity, and the process may be scaled up using continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products:

    Reduction: 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features that may interact with biological targets.

    Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 2-Nitro-4-{[(pyridin-2-yl)amino]methyl}phenol
  • 2-Nitro-6-{[(pyridin-2-yl)amino]methyl}phenol
  • 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol

Comparison: 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Eigenschaften

CAS-Nummer

920512-46-5

Molekularformel

C12H11N3O3

Molekulargewicht

245.23 g/mol

IUPAC-Name

2-nitro-5-[(pyridin-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H11N3O3/c16-11-7-9(4-5-10(11)15(17)18)8-14-12-3-1-2-6-13-12/h1-7,16H,8H2,(H,13,14)

InChI-Schlüssel

ZKZZQLIIXMCTEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NCC2=CC(=C(C=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.